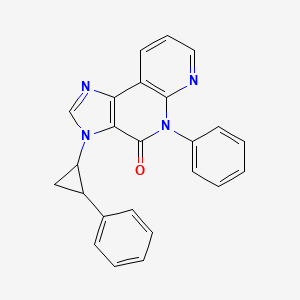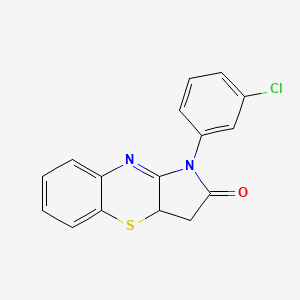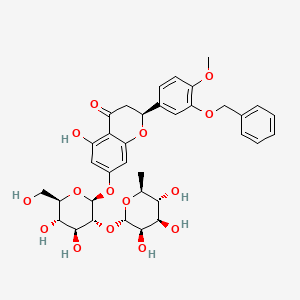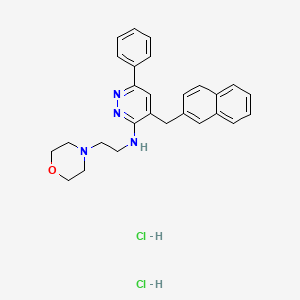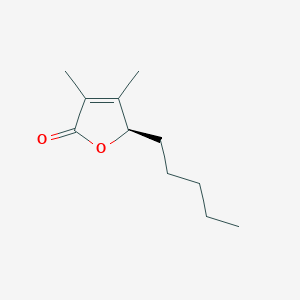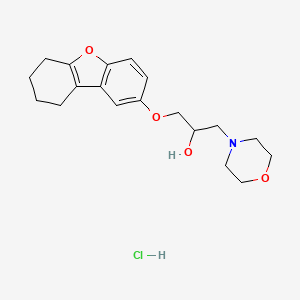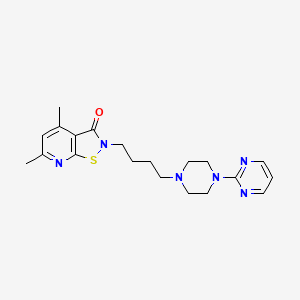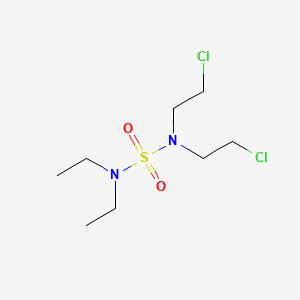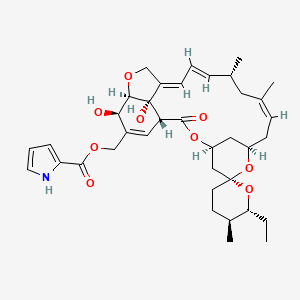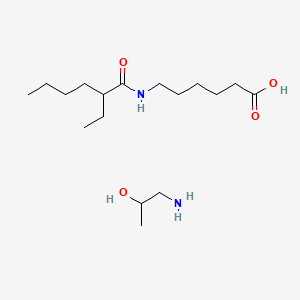
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine ring, and an ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methyl-5-thiazolylamine with an appropriate aldehyde under acidic conditions.
Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Esterification: The piperazine derivative is esterified with ethyl chloroformate to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The thiazole ring is known to interact with various biological targets, while the piperazine ring enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate
- 2-(4-Methyl-5-thiazolyl)ethyl formate
- Ethyl 2-(4-Methyl-5-thiazolyl)acetate
Uniqueness
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride is unique due to the presence of both the thiazole and piperazine rings, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds.
Propriétés
Numéro CAS |
89663-22-9 |
|---|---|
Formule moléculaire |
C13H22ClN3O2S |
Poids moléculaire |
319.85 g/mol |
Nom IUPAC |
ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate;hydron;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-18-13(17)16-8-6-15(7-9-16)5-4-12-11(2)14-10-19-12;/h10H,3-9H2,1-2H3;1H |
Clé InChI |
YUPIBORVMCUQQP-UHFFFAOYSA-N |
SMILES canonique |
[H+].CCOC(=O)N1CCN(CC1)CCC2=C(N=CS2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)

